molecular formula C11H11F3N2O B2974476 3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine CAS No. 2325154-90-1

3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine

Cat. No.: B2974476
CAS No.: 2325154-90-1
M. Wt: 244.217
InChI Key: RTLYDOFSGSXYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a carbonyl group, as well as a pyridine ring substituted with a fluorine atom. The unique structural features of this compound make it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols or carboxylic acids.

Scientific Research Applications

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of biological pathways and mechanisms, including its effects on cellular processes.

    Industrial Applications: The compound is also explored for its potential use in the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,4-difluoropiperidine-1-carbonyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and carbonyl group play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4-Difluoropiperidine-1-carbonyl)-5-fluoropyridine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the fluorine atoms and carbonyl group, makes it distinct from other similar compounds.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-9-5-8(6-15-7-9)10(17)16-3-1-11(13,14)2-4-16/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLYDOFSGSXYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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